N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond This compound is notable for its unique structure, which includes an indole moiety, a pyrazole ring, and a hydrazide group
Preparation Methods
The synthesis of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between an indole derivative and a hydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry to form stable complexes with transition metals. In biology, it has shown promise as an enzyme inhibitor and has been investigated for its potential therapeutic applications. In medicine, it is being explored for its anticancer and antimicrobial properties. Additionally, it has industrial applications in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the hydrazide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can be compared with other Schiff bases and indole derivatives. Similar compounds include N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide. These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C21H19N5O |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H19N5O/c1-15-11-19(24-23-15)21(27)25-22-12-17-14-26(13-16-7-3-2-4-8-16)20-10-6-5-9-18(17)20/h2-12,14H,13H2,1H3,(H,23,24)(H,25,27)/b22-12+ |
InChI Key |
ASROJTGNIUTDJD-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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